9-Hydroxy-10-oxooctadec-12-enoic acid
Overview
Description
9-Hydroxy-10-oxooctadec-12-enoic acid is a compound belonging to the class of octadecenoic acids. It is characterized by the presence of a hydroxy group at the 9th position, a keto group at the 10th position, and a double bond between the 12th and 13th carbon atoms. This compound is known for its role as a Bronsted acid, capable of donating a proton to a Bronsted base .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-10-oxooctadec-12-enoic acid can be achieved through the enzymatic conversion of linoleic acid derivatives. For instance, using synthetic linoleic acid as a substrate, flax enzyme preparations can form this compound through a series of reactions involving the formation of an allene epoxide intermediate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the enzymatic conversion method mentioned above can be scaled up for industrial applications, provided the enzyme sources and reaction conditions are optimized for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the keto group, converting it into a secondary alcohol.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Products include 9-keto-10-oxooctadec-12-enoic acid and 9-carboxy-10-oxooctadec-12-enoic acid.
Reduction: The major product is 9,10-dihydroxy-octadec-12-enoic acid.
Substitution: Substituted derivatives of the original compound, depending on the reagent used.
Scientific Research Applications
9-Hydroxy-10-oxooctadec-12-enoic acid has several applications in scientific research:
Chemistry: It is used as a model compound for studying oxidation and reduction reactions.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer treatments.
Industry: It is used in the synthesis of bioactive compounds and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 9-Hydroxy-10-oxooctadec-12-enoic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a ligand for nuclear receptors, modulating the transcription of target genes involved in fatty acid metabolism and glucose homeostasis. The compound’s ability to donate protons also plays a role in its biochemical interactions .
Comparison with Similar Compounds
- 9-Hydroxy-12-oxo-10-octadecenoic acid
- 13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid
Comparison:
- 9-Hydroxy-10-oxooctadec-12-enoic acid is unique due to its specific positioning of the hydroxy and keto groups, as well as the location of the double bond. This structural arrangement influences its reactivity and interaction with biological molecules.
- 9-Hydroxy-12-oxo-10-octadecenoic acid differs in the position of the double bond and the keto group, which affects its chemical properties and biological activity .
- 13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid has additional functional groups that alter its reactivity and potential applications .
Properties
IUPAC Name |
9-hydroxy-10-oxooctadec-12-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,17,20H,2-6,8-9,11-15H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSHOISAFGTTRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(=O)C(CCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649065 | |
Record name | 9-Hydroxy-10-oxooctadec-12-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26369-27-7 | |
Record name | 9-Hydroxy-10-oxooctadec-12-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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